3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde: is a chemical compound with the molecular formula C7H9IN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the iodination of a pyrazole precursor. One common method is the reaction of 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents for this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol. This reaction can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, the iodine can be replaced with a hydroxyl group using a nucleophile like sodium hydroxide (NaOH).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in water or ethanol.
Major Products Formed:
Oxidation: 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-methanol.
Substitution: 3-hydroxy-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.
Scientific Research Applications
Chemistry: 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound’s potential medicinal applications include its use in the development of new drugs. Pyrazole derivatives are known to interact with various biological targets, making them valuable in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The iodine atom and aldehyde group can also participate in various chemical reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
- 3-bromo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
- 3-chloro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
- 3-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Comparison: Compared to its halogenated analogs, 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This can influence the compound’s reactivity and interactions with other molecules. The iodine atom can also participate in specific types of chemical reactions, such as iodination and cross-coupling reactions, which may not be as readily achievable with other halogens.
Properties
IUPAC Name |
3-iodo-1-propan-2-ylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O/c1-5(2)10-3-6(4-11)7(8)9-10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVGHDUFRSJPOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)I)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1946813-73-5 |
Source
|
Record name | 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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